molecular formula C11H17N B13646313 (R)-1-Phenylpentan-1-amine

(R)-1-Phenylpentan-1-amine

Cat. No.: B13646313
M. Wt: 163.26 g/mol
InChI Key: LQUVVWBTBOYJAU-LLVKDONJSA-N
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Description

®-1-Phenylpentan-1-amine is an organic compound that belongs to the class of amines It is characterized by a phenyl group attached to a pentyl chain with an amine group at the terminal carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-Phenylpentan-1-amine typically involves the reduction of the corresponding nitrile or amide. One common method is the catalytic hydrogenation of 1-phenylpentanenitrile using a palladium catalyst under hydrogen gas. Another approach involves the reduction of 1-phenylpentanamide using lithium aluminum hydride (LiAlH4) in anhydrous ether.

Industrial Production Methods

Industrial production of ®-1-Phenylpentan-1-amine may involve large-scale catalytic hydrogenation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

®-1-Phenylpentan-1-amine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.

    Reduction: The compound can be further reduced to form secondary or tertiary amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions, forming derivatives such as amides or carbamates.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Acyl chlorides or isocyanates in the presence of a base like triethylamine (TEA).

Major Products

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of amides, carbamates, or other derivatives.

Scientific Research Applications

®-1-Phenylpentan-1-amine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, such as its role as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-1-Phenylpentan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The amine group can form hydrogen bonds or ionic interactions with these targets, leading to changes in their activity or function. This compound may also participate in signaling pathways, influencing cellular processes and responses.

Comparison with Similar Compounds

Similar Compounds

    1-Phenylpentane: Lacks the amine group, making it less reactive in certain chemical reactions.

    1-Phenylbutan-1-amine: Shorter carbon chain, which may affect its physical and chemical properties.

    1-Phenylhexan-1-amine: Longer carbon chain, potentially altering its solubility and reactivity.

Uniqueness

®-1-Phenylpentan-1-amine is unique due to its specific structure, which combines a phenyl group with a pentyl chain and an amine group. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C11H17N

Molecular Weight

163.26 g/mol

IUPAC Name

(1R)-1-phenylpentan-1-amine

InChI

InChI=1S/C11H17N/c1-2-3-9-11(12)10-7-5-4-6-8-10/h4-8,11H,2-3,9,12H2,1H3/t11-/m1/s1

InChI Key

LQUVVWBTBOYJAU-LLVKDONJSA-N

Isomeric SMILES

CCCC[C@H](C1=CC=CC=C1)N

Canonical SMILES

CCCCC(C1=CC=CC=C1)N

Origin of Product

United States

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